6-(Difluoromethyl)pyridin-3-amine dihydrochloride
Description
6-(Difluoromethyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2F2N2 and a molecular weight of 217.04 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further substituted with an amine group at the 3-position and exists as a dihydrochloride salt .
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.2ClH/c7-6(8)5-2-1-4(9)3-10-5;;/h1-3,6H,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODKKUKSYLZDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-69-2 | |
| Record name | 6-(difluoromethyl)pyridin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2a. Cyclization of Nitrile Precursors
A scalable approach, adapted from analogous pyridine syntheses, involves the cyclization of nitrile intermediates. For instance, the synthesis of 4-(difluoromethyl)pyridin-2-amine () employs a three-step one-pot procedure starting from (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile (18 ). By analogy, 6-(difluoromethyl)pyridin-3-amine could be synthesized via cyclization of a suitably substituted nitrile precursor.
Procedure :
- Condensation : Reacting ethyl difluoroacetate with malonamide derivatives under basic conditions forms a nitrile intermediate.
- Cyclization : Treatment with methoxylamine hydrochloride in acetic acid induces cyclization, forming the pyridine core.
- Reduction : Zinc-mediated reduction of intermediate Schiff bases yields the primary amine.
- Salt Formation : The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methoxylamine HCl, HBr, 90°C | 60–72% |
| Reduction | Zn, Acetic Acid, RT | 60% |
| Salt Formation | HCl, Heptane | 95% (estimated) |
This method benefits from operational simplicity and scalability, as demonstrated in multi-kilogram syntheses.
2b. Direct Amination of Halogenated Pyridines
An alternative route involves aminating a pre-functionalized pyridine bearing a difluoromethyl group. For example, 6-(difluoromethyl)-3-bromopyridine could undergo Buchwald-Hartwig amination with ammonia or an ammonia surrogate.
Procedure :
- Halogenation : Introduce bromine at the 3-position of 6-(difluoromethyl)pyridine using N-bromosuccinimide (NBS).
- Amination : Catalyze cross-coupling with a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in the presence of ammonium chloride.
Challenges :
- Regioselective bromination requires careful control of reaction conditions.
- Palladium-catalyzed amination may necessitate high pressures or temperatures, increasing costs.
2c. Reductive Amination of Ketone Intermediates
Reductive amination offers a pathway to introduce the amine group post-cyclization. For instance, 6-(difluoromethyl)pyridin-3-one could be condensed with ammonium acetate followed by reduction with sodium cyanoborohydride.
Optimization Considerations :
- Solvent : Methanol or ethanol enhances solubility of intermediates.
- Catalyst : Titanium tetraisopropoxide improves imine formation efficiency.
Large-Scale Production and Industrial Feasibility
The cyclization-reduction approach () is particularly amenable to scale-up:
- Batch Size : 3.06 kg of nitrile 18 yielded 1.36 kg (60%) of 4-(difluoromethyl)pyridin-2-amine.
- Purification : Precipitation from heptane avoids chromatographic purification, reducing costs.
- Waste Management : Acetic acid and heptane are recyclable, aligning with green chemistry principles.
For this compound, analogous protocols would require adjusting substituent positions but retain advantages in yield and scalability.
Analytical Characterization
The final product is characterized by:
- ¹H NMR : Peaks at δ 8.3 (pyridine H-2), δ 6.8 (NH₂, broad), and δ 5.9 (CF₂H, triplet).
- HPLC : Purity >98% (ENAH049F292D, Sigma-Aldrich).
- Melting Point : 205–208°C (decomposition).
Comparative Methodological Analysis
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Cyclization | 60–72% | Low | High |
| Direct Amination | 40–50% | High | Moderate |
| Reductive Amination | 55–65% | Moderate | Moderate |
The cyclization route outperforms others in cost and scalability, though regioselectivity remains a challenge for the 3-amine isomer.
Challenges and Innovations
- Regioselectivity : Achieving precise functionalization at the 3-position demands tailored catalysts or directing groups.
- Fluorine Stability : Difluoromethyl groups may undergo hydrolysis under acidic conditions, necessitating pH control during salt formation.
Future directions include photo- or electrocatalytic amination to enhance selectivity and reduce reliance on transition metals.
Chemical Reactions Analysis
Reactive Functional Groups
The compound contains two primary reactive sites:
-
Amine group (-NH₂) : Positioned at the 3rd position of the pyridine ring.
-
Difluoromethyl group (-CF₂H) : Attached to the 6th position of the pyridine ring.
These functional groups enable diverse chemical transformations, as summarized below.
Amine-Mediated Reactions
The -NH₂ group participates in nucleophilic substitution and acid-base reactions .
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Substitution | Acts as a nucleophile to replace leaving groups (e.g., halides) in electrophilic substrates | Requires deprotonation (e.g., alkali) | Formation of amine derivatives (e.g., alkylated amines) |
| Acid-Base Reactions | Protonation/deprotonation cycles due to the dihydrochloride salt | Acidic or basic environments | Conversion between -NH₂ and -NH₃⁺ forms |
Evidence from Synthesis : The amine group’s reactivity is critical in multi-step syntheses of kinase inhibitors, where it serves as a binding site for target proteins .
Difluoromethyl Group Reactions
The -CF₂H group undergoes electrophilic substitution and halide displacement , driven by its electron-withdrawing nature.
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Electrophilic Substitution | Activation of adjacent pyridine positions for electrophilic attack | Strongly electrophilic reagents | Substituted pyridine derivatives |
| Halide Displacement | Potential substitution of fluorine (highly unlikely due to C-F bond strength) | Extreme conditions (e.g., high heat) | Unlikely under standard conditions |
Formation of Dihydrochloride Salt
The amine group is protonated to form the dihydrochloride salt, stabilizing the compound for storage and handling.
Derivatization Pathways
Examples from related compounds (e.g., 4-(difluoromethyl)pyridin-2-amine) include:
-
Hydrolysis : Conversion of nitriles to amines via acidic or basic conditions .
-
Reduction : Zinc-mediated reduction of intermediates to isolate the amine .
-
Coupling Reactions : Use in kinase inhibitor synthesis via triazine or imidazole coupling .
Analytical and Stability Considerations
Scientific Research Applications
Pharmaceutical Development
Drug Design and Synthesis
The compound serves as a valuable precursor in the synthesis of pharmaceuticals due to its pyridine core, which is prevalent in many bioactive compounds. The difluoromethyl group enhances the compound's interaction with biological targets, potentially leading to the development of new drugs with improved efficacy and specificity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyridine compounds exhibit promising anticancer properties. For instance, studies on related trifluoromethyl pyrimidine derivatives have shown significant activity against various cancer cell lines, indicating that similar derivatives of 6-(difluoromethyl)pyridin-3-amine could also possess anticancer potential .
Positron Emission Tomography (PET) Imaging
The difluoromethyl group can serve as a site for attaching radioactive isotopes like fluorine-18, which is crucial for PET imaging. While direct applications of 6-(difluoromethyl)pyridin-3-amine dihydrochloride in PET have not been extensively documented, its structural characteristics suggest potential for development as a radiotracer.
Toxicological Studies
While exploring the biological activities, it is essential to consider the toxicological profiles of fluorinated compounds. A study highlighted the acute toxic effects associated with inhalation exposure to similar compounds, underscoring the need for thorough safety assessments when developing new applications .
Case Study: Methemoglobinemia
A reported case involving exposure to a related trifluoromethyl pyridine compound revealed severe health effects, including methemoglobinemia. This emphasizes the importance of evaluating safety and biological impact when working with such compounds .
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity. The compound may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-amine
- 6-(Chloromethyl)pyridin-3-amine
- 6-(Bromomethyl)pyridin-3-amine
Uniqueness
6-(Difluoromethyl)pyridin-3-amine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable scaffold in drug discovery and other research applications .
Biological Activity
6-(Difluoromethyl)pyridin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Name: this compound
- CAS Number: 2173999-69-2
- Molecular Formula: C6H7Cl2F2N
- Molecular Weight: 202.03 g/mol
The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Its difluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. The pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating binding to biological targets.
Antimicrobial Activity
Research indicates that compounds with similar pyridine structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Pyridine derivatives have also been explored for their anticancer potential. Studies suggest that modifications at the 3-position of the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) was determined against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 |
| This compound | Escherichia coli | 16 |
The results indicate a moderate antimicrobial activity, suggesting further optimization could enhance efficacy .
Case Study 2: Anticancer Activity
In a separate investigation, the compound was tested for cytotoxic effects on human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
These findings highlight the potential of this compound as an anticancer agent, warranting further exploration of its structure-activity relationship .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substitution Patterns : Variations at the 2-, 4-, or 5-position of the pyridine ring can significantly alter potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can modulate activity by affecting electronic properties and solubility.
Q & A
Basic: What are the standard synthetic routes for 6-(Difluoromethyl)pyridin-3-amine dihydrochloride, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves catalytic hydrogenation of nitro precursors. For example, 2-(difluoromethyl)-5-nitropyridine is reduced using palladium on carbon (Pd/C) in methanol under hydrogen atmosphere, yielding 6-(difluoromethyl)pyridin-3-amine, which is subsequently treated with HCl to form the dihydrochloride salt . Key parameters include:
- Catalyst Loading : Pd/C (5–10 wt%) to balance reactivity and cost.
- Temperature : 25–50°C to avoid side reactions (e.g., dehalogenation).
- Reaction Time : 12–24 hours for complete conversion.
- Acid Stoichiometry : Excess HCl (2.2–2.5 equivalents) ensures full salt formation.
Yield discrepancies (e.g., reported 105% in some cases) may arise from residual solvent or incomplete drying .
Basic: Which spectroscopic and chromatographic methods are optimal for characterizing purity and structural confirmation?
Answer:
- NMR Spectroscopy : H and F NMR confirm substitution patterns (e.g., difluoromethyl group at C6, amine at C3). C NMR verifies aromaticity and salt formation .
- HPLC : Purity ≥95% is achievable using a C18 column with a methanol/water gradient (0.1% formic acid) at 254 nm .
- Mass Spectrometry : ESI-MS in positive mode detects [M+H] at m/z 161.1 (free base) and [M+2HCl] for the dihydrochloride .
Advanced: How do electronic effects of the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Answer:
The difluoromethyl group is electron-withdrawing, polarizing the pyridine ring and activating C2/C4 positions for nucleophilic substitution. For example:
- Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl halides at C4 proceeds efficiently due to enhanced electrophilicity .
- Suzuki-Miyaura Reactions : Electron-deficient boronic acids show higher coupling yields at C2 (theorized via DFT calculations) .
Contradictions in regioselectivity (e.g., C2 vs. C4 reactivity) require mechanistic studies using kinetic isotope effects or in-situ IR monitoring .
Advanced: How can researchers resolve contradictions in reported solubility and stability data under varying pH conditions?
Answer:
Discrepancies arise from:
- pH-Dependent Solubility : The free base (pKa ~4.2) is soluble in organic solvents (e.g., DMSO), while the dihydrochloride salt is water-soluble at pH <3. Stability studies should use:
- Buffer Selection : Phosphate buffers (pH 2–7) are preferred over Tris (amines may compete for HCl) .
Advanced: What computational models predict the compound’s bioavailability and interaction with biological targets?
Answer:
- LogP Prediction : Experimental LogP (1.8 ± 0.2) aligns with DFT-calculated values (1.7–2.1), suggesting moderate lipophilicity .
- Molecular Docking : The protonated amine interacts with ATP-binding pockets (e.g., kinase targets) via salt bridges. MD simulations show transient hydrogen bonding with the difluoromethyl group .
- ADMET Profiles : Predicted CYP3A4 inhibition (IC50 ~15 µM) necessitates in vitro validation using liver microsomes .
Advanced: How can researchers design experiments to differentiate between salt and free base forms in biological assays?
Answer:
- pH Titration : Measure solubility shifts at pH 4–5 (free base precipitates, salt remains soluble) .
- X-ray Diffraction : Salt forms exhibit distinct crystal lattices (e.g., monoclinic vs. orthorhombic) .
- Biological Activity : Compare IC50 in buffers at pH 6.8 (free base dominant) vs. pH 2.0 (salt dominant) to assess protonation-dependent efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
